(+/-)-Muscarine chloride is a quaternary ammonium compound derived from the mushroom species Amanita muscaria. It is recognized for its role as a potent agonist of muscarinic acetylcholine receptors, mimicking the action of acetylcholine in the parasympathetic nervous system. The compound exists in two enantiomeric forms, 2S-muscarine and 2R-muscarine, which differ in their spatial arrangement of atoms but exhibit similar biological activities. The chemical formula for muscarine chloride is with a molecular weight of approximately 209.71 g/mol .
Here are some areas of scientific research where (+/-)-Muscarine chloride is used:
(+/-)-Muscarine chloride has been instrumental in helping scientists understand the muscarinic cholinergic system. This system plays a vital role in regulating various bodily functions, including:
By studying the effects of (+/-)-Muscarine chloride on these systems, researchers can gain insights into the physiological roles of muscarinic receptors and the potential therapeutic applications of targeting them.
(+/-)-Muscarine chloride serves as a research tool to help develop new treatments for various conditions, including:
Muscarine chloride exhibits significant biological activity as a cholinergic agonist, primarily affecting muscarinic receptors. Key effects include:
Toxicity studies indicate that muscarine chloride is significantly more toxic than acetylcholine, with an intravenous LD50 of approximately 0.23 mg/kg in mice .
Several synthesis methods for (+/-)-muscarine chloride have been documented:
Muscarine chloride has several applications in both research and therapeutic contexts:
Interaction studies reveal that muscarine chloride primarily interacts with muscarinic receptors (M1-M5). Key findings include:
Several compounds share structural or functional similarities with muscarine chloride. Notable examples include:
Compound Name | Structure Type | Unique Features |
---|---|---|
Acetylcholine | Tertiary amine | Endogenous neurotransmitter; rapid hydrolysis |
Pilocarpine | Tertiary amine | Used therapeutically for glaucoma; selective action |
Arecoline | Tertiary amine | Found in betel nuts; stimulating effects on CNS |
Atropine | Tertiary amine | Antagonist of muscarinic receptors; therapeutic use |
Muscarine chloride stands out due to its potent agonistic activity at muscarinic receptors and its unique quaternary ammonium structure, which limits its ability to cross the blood-brain barrier compared to other compounds like acetylcholine and pilocarpine .
Stereoselective synthesis remains pivotal for accessing the four stereocenters of muscarine chloride. Two principal strategies dominate this field: carbohydrate-based routes and asymmetric dihydroxylation of dienes.
D-Glucose serves as an ideal chiral pool precursor due to its inherent stereochemical complexity. In a seminal approach, D-glucose undergoes sequential mesylation and cyclization to form a 2,5-anhydro sugar intermediate, which is hydrogenated and epimerized to yield the muscarine skeleton [6]. The catalytic hydrogenation of intermediate 6 (derived from D-glucose) achieves >95% diastereoselectivity, while Mitsunobu-mediated epimerization at C-4 ensures correct stereochemical alignment [6].
(Z)- and (E)-1,4-hexadienes undergo Sharpless asymmetric dihydroxylation to install two stereocenters in a single step. For example, (Z)-1,4-hexadiene 2 yields (2S,3R)-diol 3 with 40% enantiomeric excess (ee), while its (E)-isomer 4 produces (2S,3S)-diol 5 at 90% ee [3]. Subsequent bromoetherification using vanadium(V) catalysis introduces the tetrahydrofuran ring with high diastereocontrol, completing the core structure [3].
Table 1 contrasts key metrics for these methods:
Precursor | Key Step | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
D-Glucose | Cyclization/Hydrogenation | 72 | >95 | [6] |
(Z)-1,4-Hexadiene | Asymmetric dihydroxylation | 68 | 40 | [3] |
(E)-1,4-Hexadiene | Asymmetric dihydroxylation | 75 | 90 | [3] |
The D-glucose route excels in stereochemical fidelity, whereas diene-based methods offer modularity for analog synthesis [6] [3].
While not directly reported for muscarine chloride, the Curtius rearrangement—a conversion of acyl azides to isocyanates—holds theoretical utility for constructing its amine backbone.
Carboxylic acid derivatives (e.g., acetylated muscarine intermediates) could form acyl azides, which rearrange to isocyanates under thermal or photolytic conditions [8]. Trapping the isocyanate with hydrochloric acid would yield the corresponding urea, a potential precursor to the quaternary ammonium center [8].
A proposed pathway involves:
This route bypasses stereochemical challenges but requires precise control over azide decomposition kinetics and regioselectivity [8].
Compared to stereoselective methods, Curtius-based pathways face hurdles in controlling the stereochemistry of the tetrahydrofuran ring. Enzymatic or catalytic asymmetric Curtius variants remain unexplored but could mitigate these issues [8].
Palladium-catalyzed hydrogenation of enol triflates (e.g., compound 4) achieves >90% yield in the final reduction step, critical for installing the quaternary center [1]. Ligand design (e.g., chiral phosphines) enhances enantioselectivity but remains underutilized in muscarine synthesis [1] [6].
Vanadium(V) oxides catalyze bromide oxidation to hypobromite, enabling diastereoselective bromoetherification of diols. This method constructs the tetrahydrofuran ring with 85:15 dr, outperforming traditional Br₂-mediated cyclizations [3].
Emerging studies suggest that chiral ionic liquids (e.g., imidazolium salts) can template quaternary ammonium salt formation via ion-pair stabilization. While untested for muscarine, this approach could enhance enantiomeric excess in final alkylation steps [7].
Table 2 summarizes catalytic advancements:
Method | Catalyst | Yield (%) | Selectivity | Reference |
---|---|---|---|---|
Hydrogenation | Pd/C | 92 | >95% ee | [1] |
Bromoetherification | V₂O₅/BuOOH | 78 | 85:15 dr | [3] |
Ionic Liquid Templating | Chiral Imidazolium | N/R | Theoretical | [7] |
Irritant